Olmésartan
Vue d'ensemble
Description
Olmesartan est un médicament principalement utilisé pour traiter l’hypertension artérielle (hypertension). Il appartient à la classe des médicaments appelés bloqueurs des récepteurs de l’angiotensine II (ARB). Olmesartan agit en bloquant l’action de l’angiotensine II, une substance présente dans l’organisme qui provoque le resserrement des vaisseaux sanguins. Par conséquent, l’olmesartan contribue à détendre les vaisseaux sanguins, permettant au sang de circuler plus facilement et à abaisser la pression artérielle .
Mécanisme D'action
Olmesartan exerce ses effets en se liant sélectivement au récepteur de l’angiotensine 1 (AT1) et en empêchant l’angiotensine II de se lier à ces récepteurs. Ce blocage inhibe les effets hypertensifs de l’angiotensine II, qui comprennent la vasoconstriction, la stimulation de la synthèse d’aldostérone et la réabsorption rénale du sodium. En bloquant ces actions, l’olmesartan contribue à abaisser la pression artérielle, à réduire l’activité cardiaque et à augmenter l’excrétion de sodium .
Applications De Recherche Scientifique
Olmesartan has a wide range of scientific research applications:
Analyse Biochimique
Biochemical Properties
Olmesartan plays a crucial role in biochemical reactions by selectively binding to the AT1 receptor, thereby preventing angiotensin II from exerting its hypertensive effects. The interaction between Olmesartan and the AT1 receptor involves a high-affinity binding that inhibits the receptor’s activation. This blockade leads to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption, ultimately lowering blood pressure . Additionally, Olmesartan interacts with proteins involved in the renin-angiotensin-aldosterone system (RAAS), contributing to its antihypertensive effects .
Cellular Effects
Olmesartan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, Olmesartan inhibits the downstream signaling of angiotensin II, which includes the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). This inhibition results in reduced cellular proliferation, inflammation, and fibrosis . Furthermore, Olmesartan has been shown to modulate gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes, thereby exerting protective effects on cardiovascular and renal cells .
Molecular Mechanism
The molecular mechanism of Olmesartan involves its high-affinity binding to the AT1 receptor, which prevents angiotensin II from activating the receptor. This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, Olmesartan’s inhibition of the AT1 receptor disrupts the negative feedback loop within the RAAS, resulting in decreased renin release and further attenuation of angiotensin II production . This comprehensive inhibition of the RAAS contributes to Olmesartan’s efficacy in managing hypertension and protecting against cardiovascular and renal diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olmesartan have been observed to change over time. Studies have shown that Olmesartan maintains its stability and efficacy over extended periods, with minimal degradation . Long-term exposure to Olmesartan has demonstrated sustained antihypertensive effects and protection against cardiovascular and renal damage in both in vitro and in vivo models . Additionally, Olmesartan’s ability to modulate gene expression and cellular signaling pathways remains consistent over time, contributing to its long-term therapeutic benefits .
Dosage Effects in Animal Models
The effects of Olmesartan vary with different dosages in animal models. At therapeutic doses, Olmesartan effectively lowers blood pressure and provides cardiovascular and renal protection . At higher doses, Olmesartan may exhibit toxic or adverse effects, including hypotension, electrolyte imbalances, and renal dysfunction . Studies have identified threshold effects, where the benefits of Olmesartan plateau at certain dosages, emphasizing the importance of dose optimization for maximizing therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Olmesartan is involved in several metabolic pathways, primarily within the liver. It undergoes hepatic metabolism through the cytochrome P450 enzyme system, particularly CYP2C9 . The metabolites of Olmesartan are primarily excreted via the biliary route . Additionally, Olmesartan’s interaction with enzymes and cofactors involved in the RAAS contributes to its antihypertensive effects by modulating metabolic flux and metabolite levels .
Transport and Distribution
Olmesartan is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within 1-3 hours after oral administration . Olmesartan is then distributed to target tissues, including the heart, kidneys, and blood vessels, where it exerts its antihypertensive effects . The compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution, ensuring its effective localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of Olmesartan is primarily within the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling. Additionally, Olmesartan may undergo post-translational modifications that influence its targeting to specific cellular compartments or organelles . These modifications ensure that Olmesartan exerts its effects precisely at the site of action, contributing to its therapeutic efficacy .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’olmesartan médoxomil implique plusieurs étapes clés. Une méthode courante commence par la condensation de l’éthyl 4-(1-hydroxy-1-méthyléthyl)-2-propylimidazole-5-carboxylate avec le bromure de 4-[2-(trityltétrazol-5-yl)phényl]benzyle. Cette réaction produit de l’éthyl 4-(1-hydroxy-1-méthyléthyl)-2-propyl-1-{4-[2-(trityltétrazol-5-yl)phényl]phényl}méthylimidazole-5-carboxylate. L’étape suivante consiste à hydrolyser cet intermédiaire pour obtenir le trityl olmesartan dihydraté. Enfin, le trityl olmesartan dihydraté est mis à réagir avec le 4-chlorométhyl-5-méthyl-2-oxo-1,3-dioxolène pour obtenir le trityl olmesartan médoxomil, qui est ensuite déprotégé pour donner l’olmesartan médoxomil .
Méthodes de production industrielle
En milieu industriel, la production de l’olmesartan médoxomil implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement des étapes telles que la cristallisation et la purification pour garantir que le produit final répond aux normes de pureté requises. Par exemple, l’olmesartan médoxomil protégé par le trityle est mis à réagir avec de l’acide acétique aqueux, puis cristallisé à l’aide d’alcool isopropylique et purifié à partir de méthyléthylcétone pour obtenir une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Olmesartan subit diverses réactions chimiques, notamment des réactions d’hydrolyse, d’estérification et de déprotection. Ces réactions sont essentielles dans la synthèse et la modification de l’olmesartan et de ses dérivés.
Réactifs et conditions courants
Hydrolyse : implique généralement l’utilisation d’acides ou de bases aqueux pour décomposer les esters ou d’autres groupes fonctionnels.
Estérification : souvent réalisée à l’aide d’alcools et d’acides en présence de catalyseurs.
Déprotection : implique l’élimination des groupes protecteurs, tels que les groupes trityle, à l’aide de réactifs comme l’acide acétique aqueux.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l’olmesartan médoxomil et ses intermédiaires, tels que le trityl olmesartan dihydraté .
Applications de la recherche scientifique
Olmesartan a une large gamme d’applications dans la recherche scientifique :
Chimie : utilisé comme composé modèle dans des études portant sur les bloqueurs des récepteurs de l’angiotensine II.
Biologie : étudié pour ses effets sur diverses voies biologiques, y compris le système rénine-angiotensine-aldostérone (RAAS).
Médecine : principalement utilisé pour gérer l’hypertension et les affections associées.
Comparaison Avec Des Composés Similaires
Olmesartan fait partie de la famille des bloqueurs des récepteurs de l’angiotensine II (ARB), qui comprend d’autres composés tels que le télmisartan, le candésartan, le losartan, le valsartan et l’irbésartan. Comparé à ces composés, l’olmesartan a une affinité plus élevée pour le récepteur AT1, garantissant un blocage fort et persistant de l’angiotensine II. Cela rend l’olmesartan particulièrement efficace dans la gestion de l’hypertension et des affections associées .
Liste des composés similaires
- Télmisartan
- Candésartan
- Losartan
- Valsartan
- Irbésartan
Les propriétés uniques de l’olmesartan, telles que sa forte affinité pour les récepteurs et son efficacité pour abaisser la pression artérielle, en font un médicament précieux dans le traitement de l’hypertension et d’autres affections cardiovasculaires.
Propriétés
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040571 | |
Record name | Olmesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects. As the principal pressor agent of the renin-angiotensin system, Angiotensin II causes vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also effects on the renin-angiotensin aldosterone system (RAAS) plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling., Angiotensin-converting enzyme 2 (ACE2) is highly expressed in the kidney and converts angiotensin (Ang) II to Ang-(1-7), a renoprotective peptide. Urinary ACE2 has been shown to be elevated in patients with chronic kidney disease. However, the effects of antihypertensive agents on urinary ACE2 remain unclear. METHODS: Of participants in the Tanno-Sobetsu cohort study in 2011 (n = 617), subjects on no medication (n = 101) and hypertensive patients treated with antihypertensive agents, including the calcium channel blockers amlodipine and long-acting nifedipine; the ACE inhibitor enalapril; and the Ang II receptor blockers losartan, candesartan, valsartan, telmisartan, and olmesartan, for more than 1 year (n = 100) were enrolled, and urinary ACE2 level was measured. Glucose and hemoglobin A1c were significantly higher in patients treated with enalapril, telmisartan or olmesartan than in the control subjects. Urinary albumin-to-creatinine ratio (UACR) was significantly higher in patients treated with enalapril than in the control subjects. Urinary ACE2 level was higher in the olmesartan-treated group, but not the other treatment groups, than in the control group. Urinary ACE2 level was positively correlated with systolic blood pressure (r = 0.211; P = 0.003), UACR (r = 0.367; P < 0.001), and estimated salt intake (r = 0.260; P < 0.001). Multivariable regression analysis after adjustment of age, sex, and the correlated indices showed that the use of olmesartan was an independent predictor of urinary ACE2 level. In contrast with other antihypertensive drugs, olmesartan may uniquely increase urinary ACE2 level, which could potentially offer additional renoprotective effects., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. An AT receptor is found also in many tissues, but this receptor is not known to be associated with cardiovascular homeostasis. Olmesartan has more than a 12,500-fold greater affinity for the AT receptor than for the AT receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is a mechanism of many drugs used to treat hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because olmesartan medoxomil does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II levels do not overcome the effect of olmesartan on blood pressure. | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
144689-24-7, 144689-63-4 | |
Record name | Olmesartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144689-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmesartan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Olmesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.174.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLMESARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W1IQP3U10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 180 °C | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Olmesartan?
A1: Olmesartan selectively blocks the angiotensin II type 1 (AT1) receptor. [, , , ] This action inhibits the binding of angiotensin II to the AT1 receptor, effectively blocking the renin-angiotensin-aldosterone system (RAAS) pathway responsible for vasoconstriction and aldosterone secretion. [, , , ]
Q2: What are the downstream effects of Olmesartan's AT1 receptor antagonism?
A2: By blocking AT1 receptors, Olmesartan prevents the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. [, , , , ] It also reduces aldosterone secretion, which in turn reduces sodium and water retention, further contributing to blood pressure lowering. [, , , ]
Q3: Does Olmesartan influence the levels of angiotensin-(1-7)?
A3: Research suggests that Olmesartan, unlike Losartan (another ARB), may increase plasma angiotensin-(1-7) levels by enhancing ACE2 expression. [] This increase potentially contributes to enhanced vasodilation and anti-hypertensive effects. []
Q4: What is the molecular formula and weight of Olmesartan medoxomil?
A4: Olmesartan medoxomil, the prodrug of Olmesartan, has the molecular formula C29H30N6O6 and a molecular weight of 558.58 g/mol. [, , ]
Q5: How is Olmesartan medoxomil converted to Olmesartan in the body?
A5: Olmesartan medoxomil is rapidly de-esterified during absorption to form Olmesartan, its active metabolite. [, , ]
Q6: How does the formulation of Olmesartan medoxomil impact its stability?
A6: Studies have investigated different formulation strategies for Olmesartan medoxomil to improve its stability, solubility, and bioavailability. [, ] One approach involves complexation with β-cyclodextrins using a kneading method, which significantly enhances the drug's solubility and improves the mechanical properties of tablets. []
Q7: What is the impact of Neusilin UFL2 on the stability and dissolution rate of Olmesartan medoxomil?
A7: Solid-state milling of Olmesartan medoxomil with Neusilin UFL2, a magnesium aluminosilicate excipient, transforms the crystalline drug into an amorphous form, significantly enhancing its dissolution rate and improving bioavailability. []
Q8: How is Olmesartan eliminated from the body?
A8: Olmesartan exhibits a dual route of elimination, primarily through the liver and kidneys. [, , , ] Approximately 40% is excreted unchanged in the urine, while the remaining portion is eliminated via biliary excretion in the feces. [, ]
Q9: Does age or impaired renal/hepatic function affect Olmesartan pharmacokinetics?
A9: Studies show that Olmesartan medoxomil is absorbed and converted to Olmesartan in elderly patients and those with renal or hepatic impairment. [] While plasma concentrations may increase in these populations, dosage adjustments are generally not necessary except in cases of severe renal impairment. []
Q10: What preclinical models have been used to study the effects of Olmesartan?
A10: Various animal models have been employed to investigate the effects of Olmesartan on hypertension and related conditions. These include:
- Spontaneously Hypertensive Rats (SHRs): Used to evaluate the impact of Olmesartan on blood pressure reduction, cardiac hypertrophy regression, and vascular remodeling. [, , , , , ]
- Dahl Salt-Sensitive Rats (DS Rats): Employed to investigate the effects of Olmesartan on vascular injury and endothelial dysfunction associated with salt-sensitive hypertension. []
- Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model: Used to assess the effects of Olmesartan on hepatic sinusoidal remodeling and angiogenesis in liver fibrosis. []
- Myosin-Induced Experimental Autoimmune Myocarditis (EAM) Rat Model: Employed to investigate the effects of Olmesartan on myocardial remodeling in dilated cardiomyopathy. []
Q11: What clinical trials have been conducted on Olmesartan?
A11: Several large-scale clinical trials have been conducted to evaluate the efficacy and safety of Olmesartan in managing hypertension and related conditions. These include:
- Randomized Olmesartan and Diabetes Microalbuminuria Prevention Trial (ROADMAP): A double-blind, multicenter trial investigating Olmesartan's ability to delay the onset of microalbuminuria in patients with type 2 diabetes. []
- Olmesartan Reducing Incidence of End-Stage Renal Disease in Diabetic Nephropathy Trial (ORIENT): A trial assessing the effects of adding Olmesartan to existing therapy in patients with diabetic nephropathy. []
- Combination of Olmesartan Medoxomil and Amlodipine Besylate in Controlling High Blood Pressure (COACH): A factorial trial comparing the efficacy of the Olmesartan/amlodipine combination to their respective monotherapies in controlling hypertension. []
Q12: Is there evidence of resistance to Olmesartan therapy?
A12: While Olmesartan generally demonstrates good efficacy in lowering blood pressure, some patients might exhibit an inadequate response to monotherapy. [, ] Combining Olmesartan with other antihypertensive agents, such as hydrochlorothiazide or amlodipine, often proves more effective in achieving blood pressure goals in such cases. [, , ]
Q13: What are the reported side effects associated with Olmesartan?
A13: While generally well tolerated, Olmesartan has been associated with some adverse effects, including:
- Sprue-like enteropathy: A rare but serious adverse effect characterized by severe chronic diarrhea, weight loss, and villous atrophy. [, , ]
- Other gastrointestinal issues: Less severe gastrointestinal symptoms like diarrhea have also been reported. [, ]
Q14: Are there strategies to improve Olmesartan delivery to specific targets?
A14: While current research primarily focuses on systemic administration, ongoing efforts aim to explore targeted drug delivery approaches for Olmesartan to enhance its efficacy and potentially minimize side effects.
Q15: What analytical techniques are commonly used to characterize Olmesartan?
A15: Researchers utilize various analytical methods to characterize Olmesartan, including:
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique is widely employed for quantifying Olmesartan and its metabolites in biological samples. []
- X-ray powder diffractometry (XRD): Used to analyze the crystallinity and amorphous character of Olmesartan medoxomil in different formulations. [, ]
- Fourier transform infrared spectroscopy (FTIR): Employed to identify functional groups and study drug-excipient interactions in Olmesartan medoxomil formulations. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.